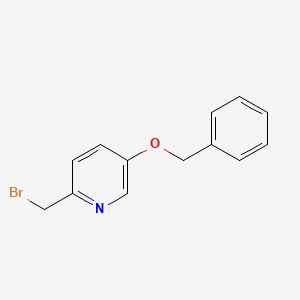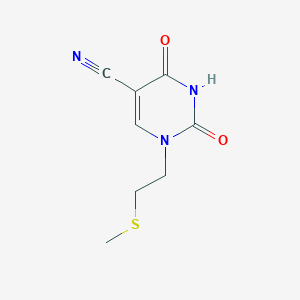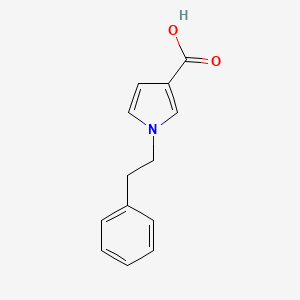
1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine
Vue d'ensemble
Description
1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine (also known as 4-MTA) is a triazole derivative that has been studied for its potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
Antimicrobial Activity
1-(4-Methylphenyl)-1H-1,2,3-triazol-4-amine derivatives have been synthesized and evaluated for antimicrobial activities. Certain derivatives demonstrated good to moderate activities against various test microorganisms, indicating their potential as therapeutic agents in combating infections (Bektaş et al., 2007).
Synthesis and Characterization
The compound has been part of multi-component reactions for the synthesis of 1,5-disubstituted 1,2,3-triazoles. The synthesized compounds underwent structural elucidation and were tested for antibacterial and antifungal activities, contributing to the field of medicinal chemistry and drug development (Vo, 2020).
Complex Formation and Catalysis
This compound derivatives have been used to form complexes with metals like Ni(II), showing unique electronic structures and coordination behavior. These complexes were studied extensively using spectroscopic methods and quantum chemical calculations, providing insights into their potential applications in catalysis and material science (Schweinfurth et al., 2013).
Bioimaging
Derivatives of this compound have been utilized in designing efficient fluorescent chemosensors. These sensors show high selectivity and sensitivity, particularly for Zn2+, and have been successfully applied in bioimaging, demonstrating the potential of these compounds in biological research and diagnostics (Iniya et al., 2014).
Propriétés
IUPAC Name |
1-(4-methylphenyl)triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-2-4-8(5-3-7)13-6-9(10)11-12-13/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCFPZOFGWZALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470058.png)
![2-[1-(Oxan-4-yl)piperidin-4-yl]acetic acid](/img/structure/B1470060.png)




![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470067.png)
![1-[(2-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470069.png)
![1-{[(propan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470070.png)


![2-{1-[(Propylcarbamoyl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470076.png)

![2-{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470079.png)